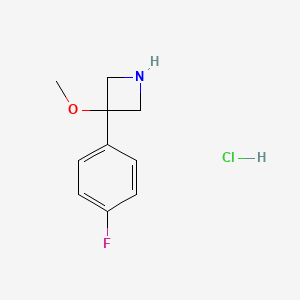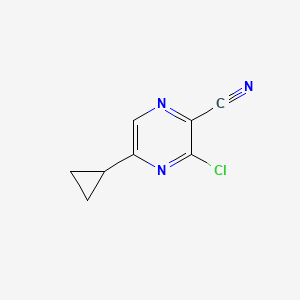
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H6ClN3. This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 3-position, a cyclopropyl group at the 5-position, and a nitrile group at the 2-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropylpyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropyrazine-2-carbonitrile with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 3-amino-5-cyclopropylpyrazine-2-carbonitrile or 3-alkoxy-5-cyclopropylpyrazine-2-carbonitrile can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Cyclization Products: Fused heterocyclic compounds
Aplicaciones Científicas De Investigación
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-cyclopropylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Similar structure but lacks the cyclopropyl group.
5-Cyclopropylpyrazine-2-carbonitrile: Similar structure but lacks the chlorine atom.
3-Chloro-5-methylpyrazine-2-carbonitrile: Similar structure but has a methyl group instead of a cyclopropyl group
Uniqueness
3-Chloro-5-cyclopropylpyrazine-2-carbonitrile is unique due to the presence of both chlorine and cyclopropyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule .
Propiedades
Número CAS |
2704571-51-5 |
|---|---|
Fórmula molecular |
C8H6ClN3 |
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
3-chloro-5-cyclopropylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H6ClN3/c9-8-6(3-10)11-4-7(12-8)5-1-2-5/h4-5H,1-2H2 |
Clave InChI |
AUGIPFGGEVMITH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(C(=N2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


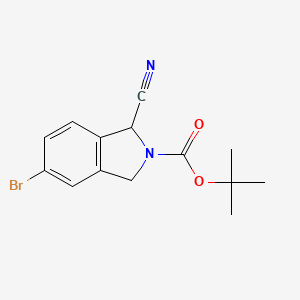
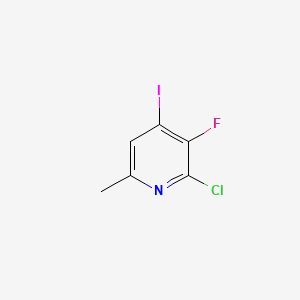
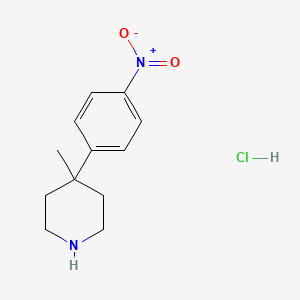

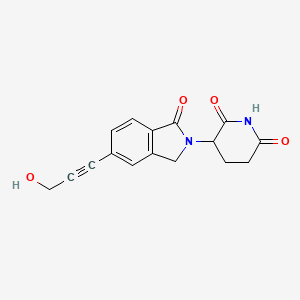
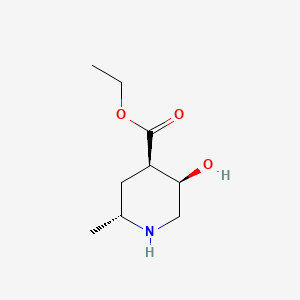
![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
![6-Butyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13912583.png)
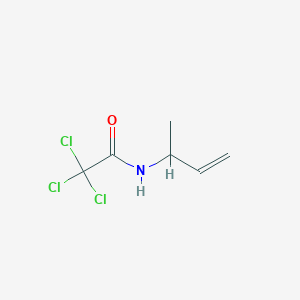
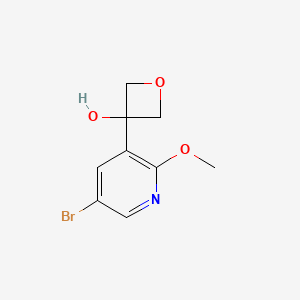
![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
